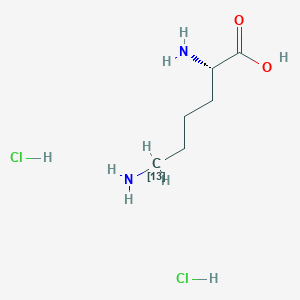

L-(6-~13~C)Lysine--hydrogen chloride (1/2)

Descripción general

Descripción

Synthesis Analysis

The synthesis of a similar compound, L-lysine hydrogen chloride (LLHC), has been described in a study . The LLHC crystal was grown by a slow evaporation method using a mixed solvent of deionized water and ethanol .Molecular Structure Analysis

The LLHC crystal crystallizes in the orthorhombic space group of P2 1 2 1 2 1 . Lattice parameters were revealed by single crystal X-ray diffraction analysis . The position of protons and carbons was determined by the NMR technique .Chemical Reactions Analysis

The study on LLHC also discussed its optical properties . The grown crystal was characterized by optical transparency through the UV–Vis range with a short cutoff wavelength of 212nm . The second harmonic generation (SHG) of the grown crystal LLHC was confirmed by the Kurtz-perry powder method .Physical And Chemical Properties Analysis

The LLHC crystal has thermal and physicochemical stability up to 251.4 °C, as found through TG-DTA analysis . The refractive index of the grown compound LLHC was determined using Brewster’s point method . Vickers’s microhardness test was performed on LLHC to find out its mechanical stability .Aplicaciones Científicas De Investigación

Structural and Spectroscopic Analysis

L-(6-13C)Lysine--hydrogen chloride (1/2) and related compounds have been extensively studied for their structural and spectroscopic characteristics. For instance, investigations into the vibrational spectroscopy of l-serine methyl ester hydrogen chloride, a compound with similarities to L-(6-13C)Lysine--hydrogen chloride, have utilized Fourier Transform Raman and Infrared spectra. Computational calculations including HF and DFT methods have been applied to study the structural impacts of various substitutions on amino acids, highlighting their significance in the pharmaceutical and cosmetics industries. Such studies are crucial for understanding the molecular structure and potential applications of these compounds in various scientific fields (Nageswari et al., 2018).

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy, particularly carbon-13 NMR, has been instrumental in studying the helix-coil transition of poly-L-lysine hydrochloride in aqueous solutions. This research provides insights into the structural dynamics of polyamino acids and their interactions, which are fundamental to understanding the behavior of biopolymers and peptides in biological systems (Saito & Smith, 1973).

Interactions and Secondary Structures Analysis

The study of acid-base interactions and secondary structures of poly-L-lysine through solid-state NMR and ab initio model calculations has revealed significant insights into the behavior of amino groups in different environmental conditions. Such research is pivotal for understanding the structural properties of polyamino acids and their applications in material science and bioengineering (Dos et al., 2008).

Crosslinking and Polymerization Studies

Investigations into the crosslinking mechanisms in mussel protein glue using solid-state NMR have provided valuable information on the non-covalent and covalent interactions within biological adhesives. Understanding these interactions is crucial for the development of bio-inspired adhesives and materials with enhanced mechanical properties (Holl et al., 1993).

Amino Acid Aggregation Behaviors

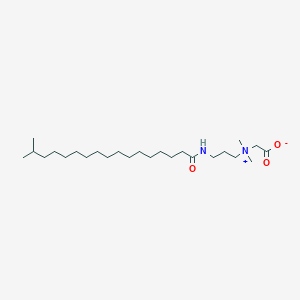

The study of the aggregation behaviors of sodium deoxycholate in the presence of alkaline amino acids like L-Lysine at the air/water surface provides insights into the intermolecular forces and interactions that govern the behavior of amphiphilic molecules. Such studies are essential for understanding the fundamental principles of surface chemistry and their applications in various scientific and industrial processes (He et al., 2011).

Propiedades

IUPAC Name |

(2S)-2,6-diamino(613C)hexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i4+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-NHAQXJHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13CH2]N)C[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745949 | |

| Record name | L-(6-~13~C)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217466-44-8 | |

| Record name | L-(6-~13~C)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217466-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

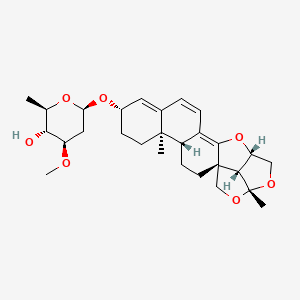

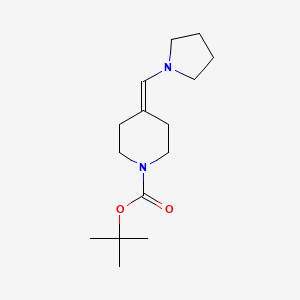

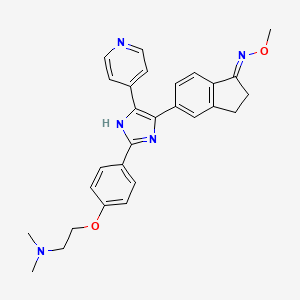

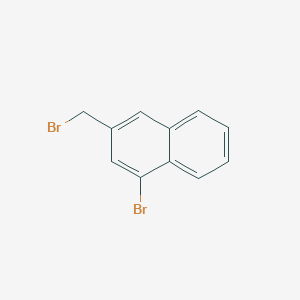

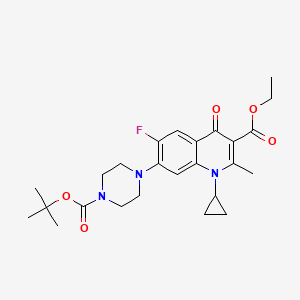

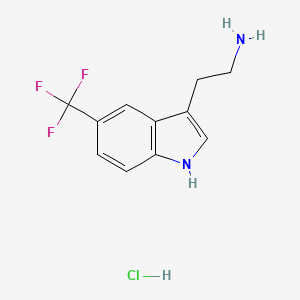

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B1512700.png)

![8-Benzyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B1512719.png)

![Dimethyl 2-(5'-cyano-5-formyl-2',6-bis((2-methoxyethoxy)methoxy)-[1,1'-biphenyl]-3-yl)succinate](/img/structure/B1512723.png)

![Octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1512727.png)